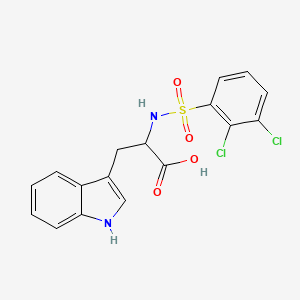
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid, also known as DIDS, is a well-known inhibitor of chloride channels and anion transporters. This compound has been widely used in scientific research to study the mechanisms of action of chloride channels and their physiological and pathological roles.
Wirkmechanismus
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid inhibits chloride channels and anion transporters by binding to a specific site on the channel or transporter protein. The binding of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid causes a conformational change in the protein, which prevents the movement of chloride ions or anions across the membrane. 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been shown to bind to a conserved lysine residue in the transmembrane domain of chloride channels and anion transporters, which is essential for their function.
Biochemical and Physiological Effects
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been shown to have various biochemical and physiological effects, depending on the type of chloride channel or anion transporter it inhibits. Inhibition of CFTR by 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been shown to reduce the secretion of chloride ions in the respiratory and digestive systems, leading to the accumulation of mucus and the development of cystic fibrosis. Inhibition of VRACs by 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been shown to reduce the volume regulation of cells, leading to cell swelling and apoptosis. Inhibition of CaCCs by 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been shown to reduce the secretion of chloride ions in the salivary gland, leading to dry mouth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid in lab experiments is its specificity for chloride channels and anion transporters. 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been shown to have little or no effect on other types of ion channels or transporters, such as sodium channels or potassium channels. Another advantage of using 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is its reversible inhibition of chloride channels and anion transporters, which allows for the study of their physiological and pathological roles. One limitation of using 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is its potential toxicity to cells and tissues, especially at high concentrations or prolonged exposure.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid and its applications in scientific research. One direction is the development of more potent and selective inhibitors of chloride channels and anion transporters, which could lead to the discovery of new therapeutic targets for diseases such as cystic fibrosis and cancer. Another direction is the study of the physiological and pathological roles of chloride channels and anion transporters in different tissues and organs, using 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid and other inhibitors. Finally, the development of new methods for the delivery of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid and other inhibitors to specific tissues and cells could enhance their efficacy and reduce their toxicity.
Synthesemethoden
The synthesis of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid involves the reaction between 2,3-dichlorobenzenesulfonyl chloride and indole-3-acetic acid in the presence of a base such as triethylamine. The reaction yields 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid as a white solid with a melting point of 202-204°C.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been widely used in scientific research to study the mechanisms of action of chloride channels and anion transporters. It has been shown to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has also been used to study the physiological and pathological roles of chloride channels in various tissues and organs, including the respiratory, digestive, and nervous systems.
Eigenschaften
IUPAC Name |
2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBHPTWWMGHESB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)
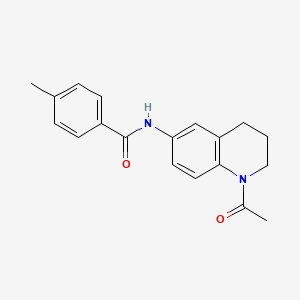
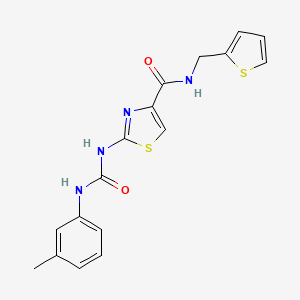
![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
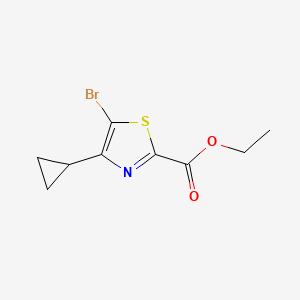
![2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2353972.png)
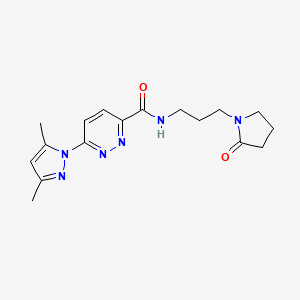
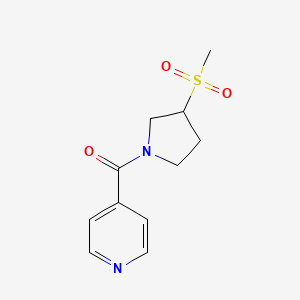

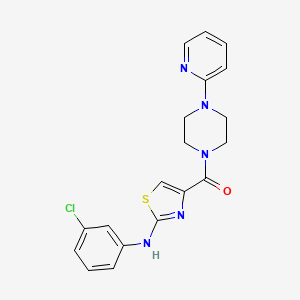
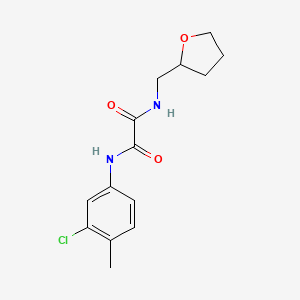
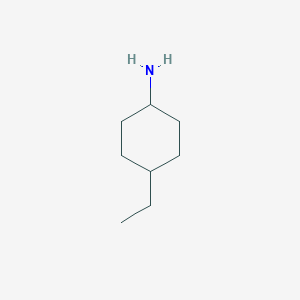
![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)